Cyclohexanesulfonic acid, undecafluoro-, potassium salt

Semiconductor etching Surfactant filtration stability Silicon dioxide etchants

Cyclohexanesulfonic acid, undecafluoro-, potassium salt (CAS 3107-18-4), also known as potassium perfluorocyclohexanesulfonate or potassium perfluorocyclohexyl sulfonate, is a perfluorinated anionic surfactant belonging to the perfluoroalkyl sulfonic acid (PFSA) class. Its molecular formula is C₆F₁₁KO₃S with a molecular weight of 400.21 g/mol, featuring a fully fluorinated cyclohexane ring bearing a single sulfonate head group ion-paired with potassium.

Molecular Formula C6F11KO3S
Molecular Weight 400.21 g/mol
CAS No. 3107-18-4
Cat. No. B13426831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanesulfonic acid, undecafluoro-, potassium salt
CAS3107-18-4
Molecular FormulaC6F11KO3S
Molecular Weight400.21 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1(F)F)(F)F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F.[K+]
InChIInChI=1S/C6HF11O3S.K/c7-1(8)2(9,10)4(13,14)6(17,21(18,19)20)5(15,16)3(1,11)12;/h(H,18,19,20);/q;+1/p-1
InChIKeyIVGHATFHZBKRKP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanesulfonic Acid, Undecafluoro-, Potassium Salt (CAS 3107-18-4): A Cyclic Perfluorosulfonate Surfactant for Specialized Industrial Applications


Cyclohexanesulfonic acid, undecafluoro-, potassium salt (CAS 3107-18-4), also known as potassium perfluorocyclohexanesulfonate or potassium perfluorocyclohexyl sulfonate, is a perfluorinated anionic surfactant belonging to the perfluoroalkyl sulfonic acid (PFSA) class [1]. Its molecular formula is C₆F₁₁KO₃S with a molecular weight of 400.21 g/mol, featuring a fully fluorinated cyclohexane ring bearing a single sulfonate head group ion-paired with potassium . Unlike linear perfluorooctane sulfonate (PFOS), this compound possesses a cyclic perfluorocarbon backbone that confers distinct physicochemical properties including differentiated filtration stability, thermal resilience, and surfactant performance in aggressive chemical environments [2].

Why Generic Substitution Fails: Cyclohexanesulfonic Acid, Undecafluoro-, Potassium Salt Cannot Be Replaced by Linear PFSA Analogs in Critical Processes


In-class perfluorosulfonates such as potassium perfluorooctane sulfonate (PFOS-K, C₈F₁₇SO₃K) and potassium perfluorohexane sulfonate (PFHxS-K, C₆F₁₃SO₃K) share the sulfonate head group but differ fundamentally in fluorocarbon backbone architecture [1]. The cyclic conformation of the target compound produces a smaller hydrodynamic radius and distinct micellar packing compared to linear analogs of similar molecular weight, directly affecting filtration behavior, surface activity, and additive compatibility in electrochemical baths [2]. Procurement decisions based solely on perfluoroalkyl chain length or sulfonate functionality ignore these architecture-driven performance divergences. The quantitative evidence below demonstrates that substituting a linear PFSA for this cyclic potassium salt in semiconductor etching or nickel electroplating formulations leads to measurable process failures—specifically, surfactant precipitation upon filtration and loss of wetting function [3].

Quantitative Differentiation Evidence for Cyclohexanesulfonic Acid, Undecafluoro-, Potassium Salt Versus Closest Analogs


Filtration Stability in NH₄F/HF Etching Solutions: Cyclic vs. Linear Perfluorooctyl Sulfonate

In a standardized buffered oxide etchant (27 wt% NH₄F, 6 wt% HF, balance water) containing 250 ppm surfactant, the potassium salt of perfluorocyclohexyl sulfonic acid (target compound) retained its surface tension-lowering capability after 0.2 μm TEFLON filtration (23 dynes/cm both before and after filtration), whereas linear potassium perfluorooctyl sulfonate (C₈F₁₇SO₃K) was essentially removed from solution upon filtration, with surface tension rising from 22 to 73 dynes/cm—approaching that of pure etchant (89 dynes/cm) [1]. This demonstrates that the cyclic architecture prevents adsorption/aggregation on the filter membrane, a failure mode that renders linear C8 analogs non-functional in filtration-critical semiconductor processes.

Semiconductor etching Surfactant filtration stability Silicon dioxide etchants

Cyclic vs. Branched vs. Linear PFSA Filtration Stability: Differentiation Within the Perfluorosulfonate Class

The same patent dataset [1] provides a three-way comparison: (a) potassium perfluorocyclohexyl sulfonate (target, cyclic C6 ring) maintained 23 dynes/cm pre- and post-filtration; (b) branched potassium perfluorooctyl sulfonate showed a modest increase from 24 to 26 dynes/cm (8.3% increase); (c) linear potassium perfluorooctyl sulfonate surged from 22 to 73 dynes/cm (232% increase); (d) sodium perfluorohexyl sulfonate (linear C6) rose from 34 to 54 dynes/cm (59% increase). The cyclic architecture is uniquely filtration-stable among all tested perfluorosulfonates, outperforming even the branched isomer of equivalent perfluorocarbon atom count.

Semiconductor wet processing Surfactant selection Filtration compatibility

Surface Tension Reduction Capability: Cyclic Perfluorocyclohexanesulfonate vs. Hydrocarbon Surfactant Baselines

Vendor technical data indicate that cyclohexanesulfonic acid, undecafluoro-, potassium salt reduces the surface tension of water to approximately 18–20 mN/m in its potassium salt form , and to less than 16 mN/m for the fluorosurfactant class to which it belongs . In contrast, hydrocarbon-based surfactants typically achieve a minimum surface tension of approximately 30–35 mN/m . This represents a differential of at least 10–15 mN/m versus hydrocarbon surfactants and places the compound among the higher-activity members of the fluorosurfactant class.

Surface activity Fluorosurfactant performance Minimum surface tension

Nickel Electroplating Bath Performance: Perfluorocyclohexyl Potassium Sulfonate as a Critical Wetting Agent Compatible with Insoluble Anodes

U.S. Patent 4,411,744 [1] discloses that perfluorocyclohexyl potassium sulfonate (the target compound) is an essential wetting agent in high-speed nickel electroplating baths employing insoluble anodes (platinized titanium, tantalum, or columbium). The patent specifies a working concentration of 0.02–0.2 g/L in combination with ortho-formyl benzene sulfonic acid as brightener, enabling the production of ductile, low-stress nickel deposits without additive breakdown—a known failure mode when conventional wetting agents are used with insoluble anodes. U.S. Patent 4,411,965 [2] further demonstrates that this same wetting agent is critical in a sequential nickel-gold electroplating system for achieving superior corrosion resistance in cobalt-hardened gold coatings, as measured by Western Electric manufacturing specification WL 2316. No linear perfluoroalkyl sulfonate is reported to deliver this combination of anode compatibility and deposit quality.

Electroplating Nickel deposition Insoluble anode compatibility

Relative Cytotoxicity and Phospholipidosis Potency in PFSA Class: PFECHS (Cyclic PFSA Analog) vs. PFOS

Although direct cytotoxicity data for the unsubstituted perfluorocyclohexanesulfonate (target compound) are not available as a standalone measurement, data for its close structural analog perfluoroethylcyclohexane sulfonate (PFECHS) provide class-level context. In RTgill-W1 rainbow trout gill cell assays, relative cytotoxicity potencies were ranked PFOS > PFECHS > FBSA [1]. PFOS and PFECHS exhibited nearly identical effects on phospholipidosis, while FBSA showed no phospholipidosis effect [1]. In a broader chemical ranking assessment, PFOS was scored as having greater potential toxicity than PFECHS (PFOS > 6:2 Cl-PFAES > PFOA > HFPO-DA > PFECHS), though PFECHS was assigned the highest need for future research due to data gaps [2]. In zebrafish embryo assays, PFECHS was less likely to cause mortalities than PFOS in both acute (96-hpf) and chronic (21-day) exposures, though it produced a similar incidence of developmental deformities [3].

Aquatic toxicology PFAS risk assessment Cytotoxicity ranking

Density and Physical Form Differentiation: Solid Potassium Salt vs. Liquid or Waxy Perfluorocarbon Analogs

Cyclohexanesulfonic acid, undecafluoro-, potassium salt is a solid at ambient temperature with a reported density of approximately 2.0 g/cm³ at 20°C . Its close perfluorocarbon analog perfluorocyclohexane (C₆F₁₂, dodecafluorocyclohexane, no sulfonate group, no metal counterion) is a waxy solid with a melting point of 52°C that sublimes readily at room temperature owing to high vapor pressure [1]. The presence of the ionized sulfonate-potassium group in the target compound drastically reduces volatility and alters handling characteristics compared to neutral perfluorocyclohexane, making it suitable for aqueous formulation as a true surfactant rather than as a volatile fluorocarbon solvent.

Formulation handling Physical property specification Dosage form selection

Procurement-Guiding Application Scenarios for Cyclohexanesulfonic Acid, Undecafluoro-, Potassium Salt (CAS 3107-18-4)


Filtration-Stable Surfactant Additive in Semiconductor Buffered Oxide Etchants (BOE)

In semiconductor fabrication, buffered oxide etchants containing NH₄F and HF require surfactant additives to achieve uniform wetting of silicon dioxide surfaces during etching. The filtration step (typically 0.2 μm) used to remove particulate contaminants can inadvertently strip linear perfluoroalkyl sulfonate surfactants from solution via membrane adsorption, causing wetting failure and etch non-uniformity [1]. The potassium salt of perfluorocyclohexyl sulfonic acid uniquely survives this filtration step with zero loss of surface activity (23 dynes/cm pre- and post-filtration), while linear PFOS-K is completely removed (22 → 73 dynes/cm) [1]. Procurement specification for BOE surfactant additives should therefore explicitly require cyclic perfluorocyclohexane sulfonate architecture when filtered etchants are employed.

Critical Wetting Agent for High-Speed Nickel Electroplating with Insoluble Anodes

High-speed nickel electroplating lines using insoluble anodes (platinized titanium, tantalum, or columbium) require wetting agents that resist electrochemical degradation at the anode surface. Perfluorocyclohexyl potassium sulfonate at 0.02–0.2 g/L, in combination with ortho-formyl benzene sulfonic acid as brightener, uniquely enables the production of ductile, low-stress nickel deposits without additive breakdown [2]. This formulation is further integrated into sequential nickel-gold plating systems where the stress-free nickel underlayer is essential for achieving superior corrosion resistance in the final cobalt-hardened gold coating [3]. Procurement of alternative wetting agents for insoluble anode systems risks additive degradation, stressed deposits, and compromised corrosion performance.

Fluorosurfactant for Emulsion Polymerization of Fluoropolymers (PTFE Production)

In the emulsion polymerization of tetrafluoroethylene (TFE) to produce polytetrafluoroethylene (PTFE), the low surface tension of the target compound (18–20 mN/m) stabilizes monomer droplets during polymerization . The perfluorinated cyclohexane backbone provides chemical inertness compatible with the aggressive polymerization environment, while the potassium sulfonate head group ensures aqueous solubility. This application scenario leverages the compound's combination of high surface activity and thermal/chemical stability that hydrocarbon surfactants cannot match, as they would degrade under fluoropolymer processing conditions.

Environmental Monitoring Reference Standard for Cyclic PFAS in Airport-Impacted Ecosystems

Cyclic perfluorinated sulfonic acids including perfluorocyclohexanesulfonate derivatives have been identified as anticorrosive agents in aircraft hydraulic fluids and detected in water, sediment, and biota near airports [4]. The compound serves as an analytical reference standard for environmental monitoring programs tracking the fate and transport of cyclic PFAS isomers. Procuring high-purity potassium perfluorocyclohexanesulfonate (CAS 3107-18-4) as a certified reference material enables accurate quantification of cyclic PFSA contamination in environmental matrices, supporting regulatory compliance and risk assessment studies where differentiation between cyclic and linear PFSA isomers is analytically required.

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